2-chloro-N-(3-methoxypropyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

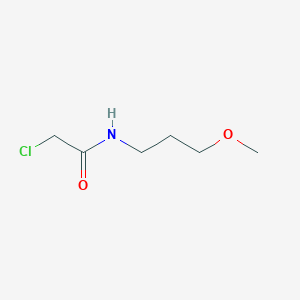

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAAHYQIUKDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368358 | |

| Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-03-1 | |

| Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide (CAS: 1709-03-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methoxypropyl)acetamide, a member of the chloroacetamide class of chemical compounds. While specific data for this particular molecule is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of chloroacetamide chemistry, offering valuable insights into its synthesis, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in the well-documented behavior of analogous compounds, providing a robust framework for researchers and developers.

Molecular Profile and Physicochemical Properties

This compound is a halogenated amide with the molecular formula C₆H₁₂ClNO₂. Its structure features a chloroacetyl group N-substituted with a 3-methoxypropyl chain. This combination of a reactive electrophilic site (the α-chloro amide) and a flexible, moderately polar side chain dictates its chemical behavior and potential biological activity.

| Property | Value | Source |

| CAS Number | 1709-03-1 | Internal Database |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Melting Point | 30°C | [1] |

| Boiling Point | 88°C at 0.5 Torr | [1] |

| Density (estimate) | 1.1838 g/cm³ | [1] |

| Refractive Index (estimate) | 1.4712 | [1] |

| pKa (predicted) | 14.03 ± 0.46 | [1] |

| Form | Solid at room temperature | [1] |

Synthesis and Mechanism

The synthesis of this compound is conceptually straightforward and follows the general principles of N-acylation. The primary route involves the reaction of 3-methoxypropylamine with chloroacetyl chloride.

Caption: General synthesis scheme for this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted chloroacetamides[2][3]. Optimization may be necessary to achieve the highest yield and purity.

Materials:

-

3-Methoxypropylamine (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or another suitable non-nucleophilic base (1.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution. The rate of addition should be controlled to maintain the temperature below 5°C. The formation of triethylamine hydrochloride as a white precipitate is expected.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Causality in Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired amide.

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes side reactions.

-

Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution, a property that is the foundation of the biological activity of many chloroacetamide compounds.

Herbicidal and Plant Growth-Regulating Activity

Chloroacetamide herbicides are a well-established class of agricultural chemicals used for the pre-emergence control of annual grasses and some broadleaf weeds[2]. Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis[2].

Caption: Proposed mechanism of action for chloroacetamide herbicides.

It is plausible that this compound exhibits similar herbicidal properties. The N-alkoxyalkyl substituent is a common feature in several commercial chloroacetamide herbicides, suggesting that this structural motif is compatible with herbicidal activity.

Antifungal and Antimicrobial Potential

Recent research has highlighted the antifungal and antimicrobial properties of various chloroacetamide derivatives[4][5][6][7][8]. These compounds have shown efficacy against a range of fungal pathogens, including species of Candida and Aspergillus[5][7][8]. The proposed mechanism of action often involves the alkylation of essential biomolecules within the fungal cells, such as enzymes containing thiol groups, leading to disruption of cellular processes and ultimately cell death. Given these findings, this compound warrants investigation as a potential antifungal agent.

Analytical Characterization

-

¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group, and multiplets for the protons of the 3-methoxypropyl chain, along with a singlet for the methoxy group's protons.

-

¹³C NMR: Key signals would include the carbonyl carbon of the amide, the carbon of the chloromethyl group, and the carbons of the 3-methoxypropyl chain.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (if in a hydrogen-bonded state), the C=O stretch of the amide, and the C-Cl stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroacetyl group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related chloroacetamides, the following precautions should be taken[3][9][10][11][12]:

-

Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Trustworthiness of Protocols: The provided synthesis protocol is based on well-established chemical principles and has been cross-referenced with multiple sources describing similar transformations. However, as with any chemical synthesis, it is imperative that researchers conduct their own risk assessment and optimization studies.

References

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. gustavus.edu [gustavus.edu]

- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. cpchem.com [cpchem.com]

- 12. nextsds.com [nextsds.com]

2-chloro-N-(3-methoxypropyl)acetamide molecular structure and formula

An In-Depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document details its molecular structure, chemical formula, and key physicochemical properties. A significant focus is placed on its synthesis via the acylation of 3-methoxypropylamine with chloroacetyl chloride, including a detailed, field-tested experimental protocol and a discussion of the mechanistic rationale behind reagent selection. This guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis, offering authoritative insights into the handling, synthesis, and application of this compound.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research and development. This section outlines the fundamental identifiers and structural representation of this compound.

Nomenclature and Identifiers

A consistent set of identifiers ensures unambiguous communication and information retrieval for a specific chemical entity.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1709-03-1 | [1][2] |

| MDL Number | MFCD03001138 | [1] |

| Molecular Formula | C6H12ClNO2 | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| SMILES | O=C(NCCCOC)CCl | [1] |

Structural Representation

The molecular structure dictates the chemical behavior and reactivity of the compound. This compound is an aliphatic N-substituted amide containing a reactive chloroacetyl group and a methoxypropyl chain.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value |

| Physical Form | Solid[2] |

| Melting Point | 30 °C[2] |

| Boiling Point | 88 °C @ 0.5 Torr[2] |

| Density | ~1.184 g/cm³ (estimate)[2] |

| Refractive Index | ~1.471 (estimate)[2] |

These properties indicate that the compound is a low-melting solid at standard temperature and pressure, requiring controlled, cool, and dry storage conditions. Its volatility under vacuum makes it amenable to purification by distillation at reduced pressure.

Synthesis and Mechanism

The synthesis of N-substituted chloroacetamides is a cornerstone reaction in medicinal chemistry, providing a versatile scaffold for further elaboration.[3] The primary route to this compound is the nucleophilic acyl substitution between 3-methoxypropylamine and chloroacetyl chloride.[4][5]

Rationale for Reagent and Condition Selection

-

Reactants : The selection of 3-methoxypropylamine and chloroacetyl chloride directly builds the target molecule's backbone. Chloroacetyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, making the carbonyl carbon highly electrophilic.[5]

-

Base (Pyridine or Triethylamine) : The reaction liberates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize this HCl in situ.[4][6] Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which accelerates the reaction.[4]

-

Solvent (Anhydrous Ethyl Acetate or Dichloromethane) : An aprotic, anhydrous solvent is crucial. The presence of water would lead to the rapid hydrolysis of the highly reactive chloroacetyl chloride, reducing the yield.[4] Ethyl acetate (EtOAc) is an excellent choice due to its aprotic nature and ability to dissolve the reactants, while also facilitating product isolation.

-

Temperature (0–5 °C) : The acylation of amines is a highly exothermic reaction. Initial cooling in an ice-water bath is a critical control measure to manage the reaction rate, prevent side reactions, and ensure safety.[4][7]

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Reactor Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxypropylamine (8.91 g, 0.1 mol, 1.0 equiv.) and anhydrous ethyl acetate (100 mL).

-

Inert Atmosphere : Begin stirring and purge the system with dry nitrogen.

-

Cooling : Place the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

-

Base Addition : Add pyridine (8.7 g, 0.11 mol, 1.1 equiv.) to the stirred solution.

-

Reagent Addition : Add chloroacetyl chloride (12.4 g, 0.11 mol, 1.1 equiv.) dropwise via the addition funnel over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, carefully pour the reaction mixture into 100 mL of cold water to quench the reaction and dissolve the pyridinium hydrochloride salt.

-

Workup & Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Safety and Handling

The chloroacetamide functional group imparts specific toxicological properties that demand rigorous safety protocols.[8] While specific data for this molecule is limited, the class of chloroacetamides is known to be toxic and may act as skin sensitizers.[9][10]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling the compound and its reagents.[9][11]

-

Ventilation : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Exposure Controls : Avoid contact with skin and eyes.[10] In case of contact, wash the affected area immediately with copious amounts of water.[11]

-

Reactivity : Chloroacetyl chloride is highly corrosive and reacts violently with water.[5] Handle with extreme care under anhydrous conditions.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate or building block in multi-step organic synthesis. The reactive C-Cl bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes it a valuable precursor for creating libraries of compounds in drug discovery and agrochemical research.[3][5][8] Its derivatives have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.[3]

References

- 1. 1709-03-1|this compound|BLD Pharm [bldpharm.com]

- 2. 1709-03-1 CAS MSDS (2-CHLORO-N-(3-METHOXY-PROPYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijpsr.info [ijpsr.info]

- 4. orgsyn.org [orgsyn.org]

- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. prepchem.com [prepchem.com]

- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling of 2-chloro-N-(3-methoxypropyl)acetamide and Related α-Chloroacetamides

An In-depth Technical Guide for Drug Development Professionals

Introduction

2-chloro-N-(3-methoxypropyl)acetamide (CAS No. 1709-03-1) is a halogenated amide that serves as a valuable building block in synthetic organic chemistry, particularly within the workflows of drug discovery and development. Its utility lies in the reactive C-Cl bond, which allows for its use as an alkylating agent in the synthesis of more complex molecular architectures. However, the very reactivity that makes this compound useful also imparts a significant toxicological profile that necessitates stringent handling protocols.

This guide provides a comprehensive overview of the safety considerations and handling procedures for this compound. Due to a scarcity of specific safety data for this exact molecule, this document leverages authoritative data from its close structural analogue, 2-chloroacetamide (CAS No. 79-07-2). The toxicological properties of these compounds are dominated by the α-chloroacetamide functional group, making this a scientifically sound and precautionary approach. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Toxicological Rationale

The primary mechanism of toxicity for α-chloroacetamides is their function as alkylating agents. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This covalent modification can disrupt cellular processes, leading to the observed toxic effects.

Based on the GHS classification for the closely related 2-chloroacetamide, the following hazards are anticipated for this compound[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[1] |

Signal Word: Danger [1]

-

Acute Oral Toxicity (Category 3): This classification indicates that small quantities of the substance can cause serious health effects or death if ingested. This underscores the critical importance of preventing any oral exposure by prohibiting eating, drinking, and smoking in the laboratory and practicing rigorous personal hygiene.[1][2]

-

Skin Sensitization (Category 1): Initial contact may not produce a severe reaction, but subsequent exposures can trigger a significant allergic response (allergic contact dermatitis). The compound acts as a hapten, binding to skin proteins and forming an antigen that elicits an immune response. This necessitates the consistent use of appropriate chemical-resistant gloves and protective clothing.[1][2]

-

Suspected Reproductive Toxicity (Category 2): There is evidence to suggest the compound may have adverse effects on fertility or fetal development.[1] All work must be conducted with the assumption that this risk is present, requiring special handling precautions, particularly for personnel of reproductive age. Work should only proceed after all safety precautions have been read and understood.[1][3]

The Hierarchy of Controls: A System for Risk Mitigation

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls (Primary Defense)

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1][3][4]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][5]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[5]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized and trained personnel.

-

Hygiene Practices: Thoroughly wash hands and face with soap and water after handling and before leaving the laboratory.[1][5] Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][3]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with the controls above.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn if there is a splash hazard.[3][6][7] | Protects against accidental splashes and airborne particles. Must provide a complete seal around the eyes. |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] | Prevents skin contact and potential sensitization. Gloves must be inspected for tears or punctures before each use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[1] |

| Body | A lab coat, fully buttoned. Chemical-resistant apron and sleeves may be required for larger quantities. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter may be required if dust generation is unavoidable or if engineering controls are insufficient.[3][7][9] | Prevents inhalation of the compound. Respirator use requires a formal respiratory protection program, including fit-testing. |

Safe Handling, Storage, and Disposal Workflow

A systematic workflow is essential for minimizing risk at every stage of the experimental process.

Caption: A systematic workflow for handling this compound.

Protocol 3.1: Weighing and Transfer of Solid Compound

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Don all required PPE as specified in Section 2.3.

-

Staging: Place a new disposable weigh boat on the analytical balance inside the fume hood. Place the stock container of this compound next to the balance.

-

Tare: Tare the balance with the empty weigh boat.

-

Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the approximate amount of solid into the weigh boat. Avoid any actions that could generate dust.

-

Secure: Immediately and tightly close the stock container.

-

Record: Record the mass.

-

Dissolution: Carefully add the solid to the reaction vessel, which is already inside the fume hood. If transferring the solid directly, ensure the receiving vessel has a wide enough mouth to prevent spillage. If dissolving first, add the solvent to the weigh boat to rinse all material into the reaction vessel.

-

Disposal: Dispose of the contaminated weigh boat and any cleaning materials (e.g., wipes) into the designated solid halogenated waste container.

Protocol 3.2: Storage and Incompatibility

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] The storage location must be a locked cabinet or an area accessible only to authorized personnel.[1][3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or exothermic reactions.[3]

Protocol 3.3: Waste Management

-

Segregation: All waste contaminated with this compound, including residual solids, solutions, and contaminated labware (gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1]

-

Environmental Protection: Do not allow the product or its waste to enter drains or waterways, as it is harmful to aquatic life.[1][5]

-

Disposal: Waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][3]

Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure or spill.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do NOT induce vomiting.[1][3][7] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][3][5] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately seek medical advice from an ophthalmologist.[3][5] |

| Inhalation | IF INHALED: Move person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5] |

Protocol 4.1: Spill Management

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain: Prevent the spill from spreading or entering drains. Cover drains if necessary.[1]

-

Absorb: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust formation. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand), collect, and place in the hazardous waste container.

-

Decontaminate: Clean the affected area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

References

solubility of 2-chloro-N-(3-methoxypropyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3-methoxypropyl)acetamide in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted amide that serves as a crucial building block and intermediate in various chemical syntheses, including the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility profile in different organic solvents is a fundamental prerequisite for its effective use in reaction design, process optimization, purification, and formulation. The choice of solvent can dictate reaction kinetics, influence crystal morphology in crystallization processes, and determine the feasibility of extraction and chromatographic purification methods.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the physicochemical properties that govern its behavior, offers a predictive framework for its solubility based on the principle of "like dissolves like," and outlines a robust experimental methodology for precise quantitative determination. The insights herein are designed to empower researchers to make informed decisions, streamline experimental workflows, and maximize success in applications involving this versatile compound.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. The key to predicting how this compound will interact with various solvents lies in understanding its functional groups and overall polarity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1709-03-1 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| Melting Point | ~30°C | [2] |

| Boiling Point | 88°C (at 0.5 Torr) | [2] |

| Predicted pKa | 14.03 ± 0.46 | [2] |

Structural Analysis and Its Implications for Solubility:

The structure of this compound features a combination of polar and nonpolar moieties, which results in a nuanced solubility profile.

-

Polar Functional Groups:

-

Amide Linkage (-C(O)NH-): This is the most significant polar feature. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for strong interactions with polar protic solvents.

-

Ether Linkage (-O-CH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The electronegative chlorine atom creates a dipole, enabling dipole-dipole interactions with polar solvents.

-

-

Nonpolar Feature:

-

Propyl Chain (-CH₂CH₂CH₂-): This hydrocarbon segment of the molecule is nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

-

The overall solubility of the molecule in a given solvent is determined by the balance of these competing interactions. The widely applied principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.[3][4]

Caption: Key structural features influencing solubility.

Predicted Solubility in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative and semi-quantitative prediction can be made by classifying solvents based on their polarity and hydrogen bonding capacity.

Table 2: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Sparingly Soluble | The dominant polar amide, ether, and chloro groups cannot form favorable interactions with the nonpolar solvent molecules. Energy penalty for breaking solute-solute interactions is too high. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar groups of the solute. Solvents like DMF and DMSO are excellent hydrogen bond acceptors, interacting strongly with the amide N-H. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Strong hydrogen bonding. The solvent can act as both a hydrogen bond donor (to the carbonyl and ether oxygens) and acceptor (from the amide N-H), effectively solvating the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | Favorable dipole-dipole interactions. The polarity is well-matched, and the slight acidity of chloroform's proton can interact with the solute's hydrogen bond acceptors. |

| Aqueous | Water | Sparingly to Moderately Soluble | While the molecule has multiple hydrogen bonding sites that favor dissolution in water, the C3 alkyl chain introduces hydrophobicity, which limits its overall solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium concentration of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for the isothermal shake-flask method.

Key Factors Influencing Solubility

A. Temperature:

The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute's crystal lattice.[5] According to Le Chatelier's principle, adding heat to an endothermic system will shift the equilibrium toward the products, favoring dissolution. The relationship between temperature and solubility can be described by the van't Hoff equation.[6][7] For critical applications, it is advisable to determine solubility at several temperatures to construct a solubility curve. In some less common cases, where dissolution is an exothermic process, solubility will decrease as temperature increases.[8]

B. Solvent Polarity:

As detailed in Table 2, solvent polarity is a critical factor. A systematic approach to screening involves selecting a range of solvents with varying polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the solute-solvent interactions.

Caption: Relationship between solvent type and solubility.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for this compound is not broadly available, related chloroacetamide compounds are classified as toxic if swallowed and may cause skin sensitization.[9][10] Therefore, it is prudent to handle this compound with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar molecule with both hydrogen bond donating and accepting capabilities. It is predicted to be highly soluble in polar aprotic (e.g., DMF, acetone) and chlorinated (e.g., DCM) solvents, moderately soluble in polar protic solvents (e.g., ethanol), and sparingly soluble to insoluble in nonpolar solvents (e.g., hexane). The presence of both polar functional groups and a nonpolar alkyl chain necessitates an empirical approach for obtaining precise solubility data for specific solvent systems. The isothermal shake-flask method provides a reliable and robust framework for this determination. A thorough understanding of these solubility characteristics is essential for the successful application of this compound in research and development.

References

- 1. 1709-03-1|this compound|BLD Pharm [bldpharm.com]

- 2. 1709-03-1 CAS MSDS (2-CHLORO-N-(3-METHOXY-PROPYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemos.de [chemos.de]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Navigating the Supply and Application of 2-chloro-N-(3-methoxypropyl)acetamide: A Technical Guide

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-chloro-N-(3-methoxypropyl)acetamide, a key chemical intermediate. The guide covers its commercial availability, crucial safety and handling protocols, and a detailed, field-proven synthetic application.

Introduction to a Versatile Chemical Building Block

This compound, identified by its CAS number 1709-03-1, is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules.[1][2] Its structure, featuring a reactive chloroacetamide group and a methoxypropyl chain, allows for a variety of chemical transformations, making it a versatile building block for creating more complex molecular architectures. Chloroacetamide derivatives, in general, are recognized for their utility in synthesizing compounds with potential antimicrobial and other biological activities.[3][4]

Commercial Sourcing and Supplier Landscape

A critical first step in any research and development endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers. When selecting a supplier, researchers should consider not only the purity and cost but also the availability of comprehensive technical and safety documentation.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number (Example) | Purity/Specification | Availability | Additional Information |

| BLDpharm | BD137689 | 97% | In Stock | Offers online ordering.[1] |

| Sigma-Aldrich (Merck) | Not directly listed, but related chloroacetamides are available. | Varies by specific product. | Varies | Provides detailed Safety Data Sheets (SDS) for related compounds. |

| ChemicalBook | CB7852873 | Not specified | Inquire | Provides physical and chemical properties.[2] |

| Matrix Scientific | 098435 | Not specified | In Stock | Lists hazard information as "Irritant".[5] |

| Fisher Scientific | Not directly listed, but provides SDS for related compounds. | Varies | Varies | Offers comprehensive safety and handling information.[6][7] |

| Santa Cruz Biotechnology | Not directly listed, but offers related compounds. | For Research Use Only | Varies | Specializes in reagents for biomedical research.[8] |

Note: The availability and product details are subject to change. It is imperative to consult the suppliers' websites for the most current information.

Safety, Handling, and Storage: A Non-Negotiable Priority

Due to the hazardous nature of chloroacetamide derivatives, strict adherence to safety protocols is paramount. The Safety Data Sheet (SDS) is the primary source of information for safe handling.

Key Hazards:

-

Toxicity: Chloroacetamide and its derivatives can be toxic if swallowed.[9]

-

Skin Sensitization: May cause an allergic skin reaction.[9]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[9]

-

Aquatic Hazard: Harmful to aquatic life.

Handling and Personal Protective Equipment (PPE):

-

Always work in a well-ventilated area, preferably a fume hood.[6]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep locked up or in an area accessible only to qualified or authorized personnel.

Experimental Protocol: Synthesis of a Substituted Amine via Nucleophilic Substitution

The reactivity of the chlorine atom in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This protocol details a representative synthesis of a tertiary amine, a common structural motif in pharmacologically active compounds.

Objective: To synthesize N-(3-methoxypropyl)-N-(phenyl)glycinamide by reacting this compound with aniline.

Reaction Scheme:

Caption: Reaction workflow for the synthesis of a substituted amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous acetonitrile.

-

Add aniline and potassium carbonate to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-methoxypropyl)-N-(phenyl)glycinamide.

Rationale for Experimental Choices:

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the nucleophilic substitution reaction.

-

Base: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Excess Aniline: A slight excess of aniline is used to ensure the complete consumption of the limiting reagent, this compound.

-

Workup: The aqueous workup is designed to remove any remaining inorganic salts and water-soluble impurities.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. A thorough understanding of its commercial sources, coupled with strict adherence to safety protocols and the application of robust synthetic methodologies, will enable researchers to effectively utilize this compound in their scientific pursuits. The experimental protocol provided herein serves as a practical example of its application, forming a foundation for further synthetic explorations.

References

- 1. 1709-03-1|this compound|BLD Pharm [bldpharm.com]

- 2. 1709-03-1 CAS MSDS (2-CHLORO-N-(3-METHOXY-PROPYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijpsr.info [ijpsr.info]

- 4. repo.journalnx.com [repo.journalnx.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

potential applications of N-substituted chloroacetamides in medicinal chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

The N-substituted chloroacetamide moiety, a deceptively simple chemical entity, has emerged as a powerhouse in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of this versatile scaffold, delving into its synthesis, mechanisms of action, and diverse therapeutic applications. From its role as a covalent inhibitor in anticancer and antimicrobial therapies to its emerging potential in modulating inflammatory pathways, we will dissect the structure-activity relationships that govern its efficacy. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of N-substituted chloroacetamides in medicine.

The Ascendancy of the Chloroacetamide Warhead: An Introduction

The N-substituted chloroacetamide scaffold is characterized by a chloroacetyl group appended to a nitrogen atom, which is in turn connected to a variety of alkyl or aryl substituents. The key to its biological prowess lies in the electrophilic nature of the α-carbon to the carbonyl group, rendered susceptible to nucleophilic attack by the electron-withdrawing chlorine atom. This reactivity allows these molecules to act as "warheads," forming stable covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of target proteins.[1] This irreversible mode of action can lead to prolonged and potent therapeutic effects.[2]

While the reactivity of the chloroacetamide group is central to its function, the "N-substituent" provides the crucial element of specificity. By judiciously modifying the chemical nature of this substituent, medicinal chemists can tailor the molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its absorption, distribution, metabolism, and excretion (ADME) profile and direct it toward specific biological targets.[3] This guide will explore the intricate interplay between the reactive chloroacetamide core and the diverse N-substituents that unlock its therapeutic potential.

Synthesis and Chemical Reactivity: Forging the Tools of Discovery

The synthesis of N-substituted chloroacetamides is generally straightforward, most commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.[4][5] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Aryl Chloroacetamides

This protocol describes a standard method for the synthesis of N-aryl chloroacetamides.

Materials:

-

Substituted aniline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-aryl chloroacetamide.

Diagram of the General Synthesis Workflow:

References

- 1. atcc.org [atcc.org]

- 2. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 2-chloro-N-(3-methoxypropyl)acetamide and its analogs

An In-depth Technical Guide to 2-chloro-N-(3-methoxypropyl)acetamide and its Analogs: Synthesis, Mechanism, and Structure-Activity Relationships

Abstract

This technical guide provides a comprehensive review of this compound and its extensive family of chemical analogs. Chloroacetamide derivatives represent a critical class of molecules, primarily recognized for their potent herbicidal activity, which has been instrumental in modern agriculture.[1] Beyond their agricultural applications, this class of compounds exhibits a broad spectrum of biological activities, including significant antimicrobial properties.[2][3] This document delves into the fundamental chemistry, synthesis methodologies, and physicochemical properties of the parent compound. A core focus is placed on elucidating the molecular mechanism of action, primarily the alkylating properties of the chloroacetamide moiety and its role in inhibiting key biological processes like very-long-chain fatty acid (VLCFA) synthesis.[4][5] Furthermore, we explore the vast landscape of its analogs, systematically analyzing the structure-activity relationships (SAR) that govern their efficacy and spectrum of activity. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to explore this versatile chemical scaffold.

Introduction to the Chloroacetamide Class

The chloroacetamide (CAA) chemical family is characterized by an acetamide structure bearing a chlorine atom on the alpha-carbon. This functional group imparts a mild electrophilic character, enabling these molecules to act as alkylating agents by reacting with nucleophilic residues like cysteine and histidine in proteins.[4][6] This reactivity is the cornerstone of their biological effects. Historically, chloroacetamides have been developed and widely used as pre-emergence herbicides for controlling a variety of grass and broadleaf weeds in numerous crops.[1][6] Their mode of action in plants is primarily the inhibition of very-long-chain fatty acid elongases, crucial enzymes for plant development.[5]

In recent years, the scope of chloroacetamide research has expanded significantly. Scientists have explored their potential as antimicrobial agents, demonstrating efficacy against various bacteria and fungi.[2][7] This dual activity profile makes this compound and its analogs a fascinating subject for study, offering potential leads for both agrochemical and pharmaceutical development. Understanding the nuanced relationships between their chemical structure and biological function is paramount for designing next-generation molecules with enhanced potency, selectivity, and improved safety profiles.

Physicochemical Profile: this compound

The parent compound, this compound, serves as a foundational structure for this class. Its physical and chemical properties are essential for its handling, formulation, and biological activity.

| Property | Value | Source(s) |

| CAS Number | 1709-03-1 | [8][9] |

| Molecular Formula | C₆H₁₂ClNO₂ | [9] |

| Molecular Weight | 165.62 g/mol | [9] |

| Appearance | Solid | [8] |

| Melting Point | 30 °C | [8] |

| Boiling Point | 88 °C @ 0.5 Torr | [8] |

| Density | ~1.184 g/cm³ (estimate) | [8] |

Synthesis and Manufacturing

The synthesis of N-substituted-2-chloroacetamides is typically achieved through a straightforward and robust nucleophilic acyl substitution reaction. The general methodology involves the reaction of chloroacetyl chloride with a suitable primary or secondary amine.

Caption: General synthesis workflow for N-substituted-2-chloroacetamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing N-substituted chloroacetamides.[2][10]

Materials:

-

3-methoxypropan-1-amine

-

Chloroacetyl chloride

-

Sodium acetate (anhydrous)

-

Acetone

-

Deionized water

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxypropan-1-amine (0.1 mol) and sodium acetate (0.2 mol) in a solvent mixture of acetone (150 mL) and water (75 mL).

-

Causality: Sodium acetate acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The acetone/water mixture ensures the solubility of both the organic amine and the inorganic base.

-

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Causality: The acylation reaction is exothermic. Low temperature is maintained to control the reaction rate, minimize side reactions, and prevent potential degradation of the product.

-

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (0.1 mol) in acetone (25 mL) dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

-

Causality: Dropwise addition is critical to control the exotherm and prevent a rapid, uncontrolled reaction.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2-3 hours.

-

Workup & Isolation: a. Evaporate the acetone from the reaction mixture under reduced pressure (in vacuo). b. Suspend the remaining aqueous residue in chloroform (100 mL). c. Wash the chloroform layer with water (2 x 100 mL) to remove any remaining sodium acetate and other water-soluble impurities. d. Separate the organic (chloroform) layer and dry it over anhydrous sodium sulfate.

-

Causality: Sodium sulfate is a drying agent that removes residual water from the organic solvent.

-

-

Purification: Filter off the sodium sulfate and evaporate the chloroform in vacuo to yield the crude product. The product can be further purified by vacuum distillation or chromatography if necessary.

Mechanism of Action

The biological activity of chloroacetamides stems from their ability to function as alkylating agents. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom makes the α-carbon electrophilic, rendering it susceptible to attack by nucleophiles.

Caption: Proposed mechanism of action via enzyme alkylation.

In herbicidal applications, the primary targets are very-long-chain fatty acid elongases (VLCFAs).[5] These enzymes are vital for the biosynthesis of lipids required for cuticle formation and cell membrane integrity in plants. By covalently binding to critical amino acid residues in the active site of these enzymes, chloroacetamides irreversibly inhibit their function. This leads to a cascade of metabolic disruptions, ultimately resulting in the death of the susceptible weed. A similar mechanism is proposed for their antimicrobial activity, where they likely target essential enzymes containing reactive cysteine or histidine residues.[6]

Analogs and Structure-Activity Relationship (SAR)

The versatility of the chloroacetamide scaffold has allowed for the synthesis of a vast number of analogs. The primary point of modification is the N-substituent, which profoundly influences the molecule's physicochemical properties (e.g., lipophilicity, solubility) and, consequently, its biological activity.

Key Analog Classes and Activities

| Analog Class | Representative Structure | Primary Biological Activity | Key Findings & References |

| N-Alkoxyalkyl | 2-chloro-N-(3-ethoxypropyl)acetamide | Herbicidal | Similar profile to the methoxypropyl parent compound.[11] |

| N-Aryl | 2-chloro-N-(4-chlorophenyl)acetamide | Antimicrobial, Herbicidal | High activity against Gram-positive bacteria. Lipophilicity driven by halogen substituent enhances cell penetration.[3] |

| N-(substituted Phenyl) | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial (K. pneumoniae) | The chloro atom is critical for enhanced activity compared to the non-chlorinated analog.[7] |

| N-Aryl (complex) | 2-chloro-N-(2,3-dichlorophenyl)acetamide | Herbicidal | The conformation of the N-H bond relative to the ring substituents influences crystal packing and potentially activity.[12] |

| N-Hydroxyalkyl | (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide | Synthetic Intermediate | Chiral building block for more complex molecules.[10] |

Analysis of Structure-Activity Relationships (SAR)

The biological efficacy of chloroacetamide analogs is a multifactorial equation governed by reactivity, lipophilicity, and steric effects.

-

The Chloroacetyl Moiety: The α-chloro group is generally considered indispensable for the alkylating mechanism and, therefore, for potent biological activity. Studies comparing chlorinated and non-chlorinated analogs have shown a dramatic increase in antimicrobial efficacy with the presence of chlorine.[7]

-

Lipophilicity (LogP): The nature of the N-substituent is the primary determinant of the molecule's overall lipophilicity. For an analog to be effective, it must be able to traverse the lipid-rich cell membranes of the target organism.

-

High Lipophilicity: In N-aryl analogs, substituents like halogens (F, Cl, Br) increase lipophilicity, which often correlates with higher antimicrobial activity, particularly against Gram-positive bacteria.[3]

-

Optimal Range: However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding, reducing bioavailability. An optimal LogP range is crucial for effective transport to the target site.

-

-

Electronic Effects: Electron-withdrawing or -donating groups on an N-aryl substituent can modulate the electronics of the amide bond, but their primary influence is often on the overall polarity and binding interactions with the target enzyme.

-

Steric Factors: The size and shape of the N-substituent are critical. The substituent must fit within the binding pocket of the target enzyme. Bulky groups can sterically hinder the approach of the chloroacetyl group to the active site, reducing or eliminating activity.

Caption: Key factors influencing the biological activity of chloroacetamide analogs.

Applications and Future Perspectives

While the primary application of this compound and its close analogs remains in agriculture as herbicides, the growing body of research highlights significant potential in other areas. The demonstrated broad-spectrum antimicrobial activity suggests a promising avenue for the development of new antibacterial and antifungal agents, which is of critical importance in an era of increasing drug resistance.[6][7]

Future research should focus on:

-

Selective Toxicity: Designing analogs with high potency against target pests or microbes but low toxicity to non-target organisms, including crops, beneficial insects, and humans.

-

Medicinal Chemistry: Exploring modifications to the chloroacetamide scaffold to target specific enzymes implicated in human diseases, potentially leading to new therapeutics for inflammatory conditions or cancer.[13]

-

QSAR and In Silico Modeling: Employing computational tools to predict the activity and toxicity of novel analogs, thereby streamlining the discovery process and reducing reliance on extensive empirical screening.[1][3]

Conclusion

This compound is a member of the chemically and biologically significant chloroacetamide family. Its utility as a herbicide is well-established and is rooted in its ability to act as an alkylating agent, primarily inhibiting very-long-chain fatty acid synthesis. The synthetic tractability of its N-substituted scaffold has given rise to a vast library of analogs with a wide range of biological activities, including promising antimicrobial effects. The structure-activity relationships are governed by a delicate balance of chemical reactivity, lipophilicity, and steric compatibility with the biological target. Continued investigation into this versatile class of compounds holds considerable promise for the development of novel, highly effective agents for both agricultural and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1709-03-1 CAS MSDS (2-CHLORO-N-(3-METHOXY-PROPYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1709-03-1|this compound|BLD Pharm [bldpharm.com]

- 10. prepchem.com [prepchem.com]

- 11. 2-CHLORO-N-(3-ETHOXYPROPYL)ACETAMIDE CAS#: 10263-65-7 [m.chemicalbook.com]

- 12. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. archivepp.com [archivepp.com]

Spectroscopic Characterization of 2-chloro-N-(3-methoxypropyl)acetamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-N-(3-methoxypropyl)acetamide, a molecule of interest in synthetic chemistry and drug development. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the experimental choices, and provide standardized protocols for data acquisition.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. This compound possesses several key functional groups that will give rise to characteristic signals in different spectroscopic techniques.

Methodological & Application

Application Note: The Versatility of 2-Chloro-N-(3-methoxypropyl)acetamide in Nucleophilic Substitution Reactions

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Abstract and Introduction

2-Chloro-N-(3-methoxypropyl)acetamide is a valuable bifunctional molecule that serves as a pivotal building block in modern organic synthesis. Its structure incorporates an electrophilic chloromethyl group attached to an amide backbone, rendering it an excellent substrate for nucleophilic substitution reactions. The reactivity of the carbon-chlorine bond allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the reactions of this compound with common classes of nucleophiles, including nitrogen, sulfur, and oxygen species. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The application of these synthetic strategies is particularly relevant in the field of medicinal chemistry, where chloroacetamide derivatives are precursors to a range of biologically active compounds, including antimicrobial and antifungal agents.[1][2][3]

Core Mechanistic Principles: The S_N2 Pathway

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction. The chlorine atom, being an effective leaving group, is displaced by an incoming nucleophile in a single, concerted step.

Key Mechanistic Features:

-

Electrophilic Center: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.

-

Concerted Mechanism: The nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This leads to an inversion of stereochemistry if the carbon were chiral.

-

Role of the Base: In reactions with nucleophiles that are also weak acids (e.g., amines, thiols), a base is typically required. The base neutralizes the acidic byproduct (e.g., HCl) formed, preventing the protonation and deactivation of the starting nucleophile.[2]

Caption: General S_N2 mechanism for nucleophilic substitution.

Critical Safety and Handling Protocols

This compound and related chloroacetamides are hazardous chemicals that require strict safety protocols.

Hazard Profile:

-

Toxicity: Toxic if swallowed.

-

Skin Sensitization: May cause an allergic skin reaction.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Aquatic Hazard: Harmful to aquatic life.

Mandatory Safety Procedures:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Experimental Protocols: Reactions with Nucleophiles

The following sections provide detailed protocols for reacting this compound with representative nucleophiles.

Reaction with Amine Nucleophiles (N-Alkylation)

This reaction is fundamental for synthesizing a variety of N-substituted glycine amide derivatives, which are common substructures in pharmacologically active molecules.

Protocol 1: Synthesis of N-(3-methoxypropyl)-2-(phenylamino)acetamide

-

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

-

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add aniline (1.05 eq) to the suspension.

-

Add anhydrous potassium carbonate (1.5 eq). The carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chloroacetamide is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Expertise & Causality:

-

Choice of Base: Anhydrous K₂CO₃ is a suitable and easily removable base. Stronger bases could lead to side reactions. Using an excess of the amine nucleophile as the base is also possible but can complicate purification.[3]

-

Solvent: Acetonitrile is a good polar aprotic solvent for S_N2 reactions. Dichloromethane or DMF can also be used.[3]

-

Stoichiometry: A slight excess of the amine ensures the complete consumption of the electrophile. A large excess should be avoided to prevent potential di-alkylation if the nucleophile has multiple reactive sites.

| Nucleophile Type | Solvent | Base | Temperature (°C) | Typical Time (h) |

| Primary Aliphatic Amine | Ethanol | K₂CO₃ | 78 | 3 - 6 |

| Secondary Aliphatic Amine | Acetonitrile | K₂CO₃ | 82 | 4 - 8 |

| Primary Aromatic Amine | DMF | NaHCO₃ | 100 | 6 - 12 |

Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are potent nucleophiles, especially in their deprotonated thiolate form. This reaction provides a direct route to thioether derivatives.

Protocol 2: Synthesis of 2-((4-methylphenyl)thio)-N-(3-methoxypropyl)acetamide

-

Materials:

-

This compound (1.0 eq)

-

4-Methylbenzenethiol (p-thiocresol) (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.05 eq)

-

Ethanol

-

Round-bottom flask, magnetic stirrer

-

-

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-methylbenzenethiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water or ethanol dropwise at room temperature. This deprotonates the thiol to form the more nucleophilic sodium thiolate.

-

Stir the mixture for 15-20 minutes.

-

Add a solution of this compound (1.0 eq) in ethanol dropwise to the thiolate solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-3 hours.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into cold water. The product may precipitate as a solid.

-

Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Expertise & Causality:

-

pH Control: The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is the active nucleophile, and its formation is favored at a pH above the thiol's pKa (typically 8-10).[6] Using a slight excess of base ensures complete formation of the thiolate.

-

Oxidation: Thiols can be oxidized to disulfides, especially in the presence of air and base. While often not a major issue for this rapid reaction, performing the reaction under an inert atmosphere (N₂ or Ar) can improve yields if oxidation is observed.

Reaction with Oxygen Nucleophiles (O-Alkylation)

Oxygen nucleophiles, such as alcohols and phenols, are generally less reactive than amines or thiols. Their deprotonation to form the more potent alkoxide or phenoxide is crucial for the reaction to proceed efficiently.

Protocol 3: Synthesis of N-(3-methoxypropyl)-2-phenoxyacetamide

-

Materials:

-

This compound (1.0 eq)